molecular formula C5H9ClN4O B8070537 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride

货号: B8070537
分子量: 176.60 g/mol
InChI 键: CYNCXIRYENDRCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrazines, which are known for their diverse pharmacological properties.

作用机制

Target of Action

The primary target of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This leads to an increase in the levels of these hormones, promoting insulin release, inhibiting glucagon secretion, and consequently reducing blood glucose levels.

Biochemical Pathways

The inhibition of DPP-4 and the subsequent increase in incretin hormone levels affect the insulin signaling pathway . The increased levels of GLP-1 and GIP enhance insulin secretion from pancreatic beta cells. Additionally, they inhibit glucagon secretion from alpha cells, reducing hepatic glucose production. These actions collectively contribute to the regulation of blood glucose levels.

Result of Action

The primary molecular effect of this compound is the inhibition of DPP-4 activity, leading to increased levels of incretin hormones . At the cellular level, this results in enhanced insulin secretion and reduced glucagon secretion, leading to decreased blood glucose levels .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triazole derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product formation .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to maximize yield and purity. This involves the use of high-throughput reactors and continuous flow systems to maintain consistent reaction conditions. The starting materials are usually commercially available and cost-effective, making the process economically viable .

化学反应分析

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrazines, which can be further functionalized for specific applications .

科学研究应用

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride has several applications in scientific research:

相似化合物的比较

Similar Compounds

Uniqueness

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride stands out due to its specific structural configuration, which imparts unique biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in medicinal chemistry .

生物活性

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • IUPAC Name : 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
  • Molecular Formula : C6H8ClF3N4
  • Molecular Weight : 228.6 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo-pyrazine derivatives. For instance:

  • In vitro tests demonstrated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds related to this compound showed inhibition percentages of up to 94.5% against E. coli and 67.3% against Pseudomonas aeruginosa at concentrations of 50 µg/mL .
CompoundBacterial StrainInhibition Percentage
5H-Pyrazine DerivativeE. coli94.5%
5H-Pyrazine DerivativeP. aeruginosa67.3%

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored through various experimental models:

  • A study indicated that derivatives of triazolo-pyrazines exhibited anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines in vitro . These findings suggest a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Modulation : It may act on various receptors to modulate inflammatory responses and bacterial growth.

Case Study 1: Antibacterial Efficacy

A detailed investigation into the antibacterial efficacy of triazolo-pyrazines was conducted where several derivatives were synthesized and tested:

  • The study found that modifications in the chemical structure significantly influenced antibacterial activity. For example, the introduction of trifluoromethyl groups enhanced the potency against E. coli and Pseudomonas aeruginosa .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of triazolo derivatives:

  • In a controlled experiment using murine models of inflammation, compounds derived from triazolo-pyrazines showed a marked decrease in paw edema and reduced levels of inflammatory markers .

属性

IUPAC Name

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.ClH/c10-5-8-7-4-3-6-1-2-9(4)5;/h6H,1-3H2,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNCXIRYENDRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC2=O)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。